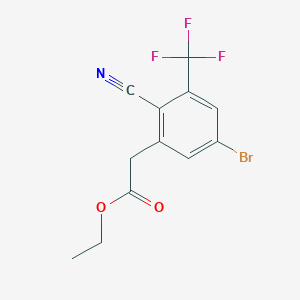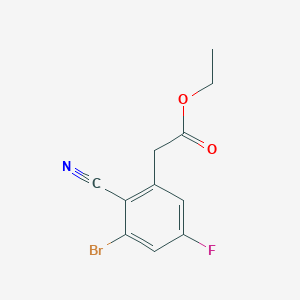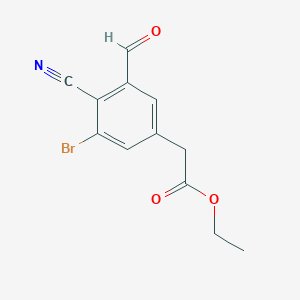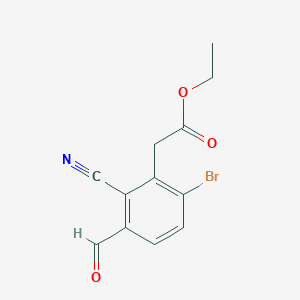![molecular formula C6H16Cl2N2 B1414031 [(2S)-哌啶-2-基]甲胺二盐酸盐 CAS No. 181872-10-6](/img/structure/B1414031.png)
[(2S)-哌啶-2-基]甲胺二盐酸盐
描述
[(2S)-piperidin-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S)-piperidin-2-yl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S)-piperidin-2-yl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
哌啶类化合物是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多个类别的药物中,以及生物碱中 .
各种哌啶衍生物的形成
最近的科学文献集中于导致各种哌啶衍生物形成的分子内和分子间反应 . 这些包括取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
潜在药物的生物学评价
合成和天然哌啶的药学应用已被广泛研究 . 潜在药物的发现和生物学评价方面的最新科学进展通常涉及含有哌啶部分的化合物 .
PROTAC 开发
[(2S)-哌啶-2-基]甲胺二盐酸盐是一种 4-芳基哌啶,可作为 PROTAC(蛋白降解嵌合体)开发中用于靶向蛋白降解的半柔性连接体 . 将刚性引入双功能蛋白降解剂的连接体区域可能会影响降解剂的 3D 取向,从而影响三元复合物的形成以及药物样性质的优化 .
取代哌啶的合成
开发快速、经济高效的合成取代哌啶的方法是现代有机化学的一项重要任务 . 根据 Sci-Finder,在过去五年中发表了 7000 多篇与哌啶相关的论文 .
多组分反应
作用机制
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent .
Biochemical Pathways
Methenamine, a structurally similar compound, is known to exert its antibacterial activity in the urine within half an hour of ingestion .
Pharmacokinetics
Methenamine, a structurally similar compound, is known to produce continuous antibacterial activity in the urine when administered at a dose of 1 gram twice daily .
Result of Action
Methenamine, a structurally similar compound, is known to exert antibacterial activity in the urine, which is beneficial for the prophylaxis and treatment of frequently recurring urinary tract infections .
Action Environment
The efficacy of methenamine, a structurally similar compound, is known to be dependent on the acidity of the urine .
生化分析
Biochemical Properties
[(2S)-piperidin-2-yl]methanamine dihydrochloride plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of [(2S)-piperidin-2-yl]methanamine dihydrochloride to specific protein targets, thereby influencing their stability and function.
Cellular Effects
[(2S)-piperidin-2-yl]methanamine dihydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, leading to changes in cellular responses. Additionally, [(2S)-piperidin-2-yl]methanamine dihydrochloride can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of action of [(2S)-piperidin-2-yl]methanamine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, the compound binds to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process is facilitated by the formation of a ternary complex involving [(2S)-piperidin-2-yl]methanamine dihydrochloride, the target protein, and an E3 ubiquitin ligase. The degradation of target proteins results in the modulation of cellular pathways and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2S)-piperidin-2-yl]methanamine dihydrochloride can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, [(2S)-piperidin-2-yl]methanamine dihydrochloride may undergo degradation, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of [(2S)-piperidin-2-yl]methanamine dihydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as the targeted degradation of specific proteins. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Beyond this range, the compound may induce adverse effects, including cellular damage and disruption of normal physiological functions.
Metabolic Pathways
[(2S)-piperidin-2-yl]methanamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolic pathways include its conversion into active metabolites that exert their effects on cellular processes. Enzymes such as cytochrome P450 may play a role in the metabolism of [(2S)-piperidin-2-yl]methanamine dihydrochloride, influencing its bioavailability and activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of [(2S)-piperidin-2-yl]methanamine dihydrochloride within cells and tissues involve interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters that mediate its uptake and efflux. Understanding the transport and distribution of [(2S)-piperidin-2-yl]methanamine dihydrochloride is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
[(2S)-piperidin-2-yl]methanamine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interaction with its target proteins and the subsequent modulation of cellular pathways. Understanding the subcellular localization of [(2S)-piperidin-2-yl]methanamine dihydrochloride provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[(2S)-piperidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKUSTRJUDKWDY-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















